2-(Ethylthio)benzoic acid
Overview
Description
2-(Ethylthio)benzoic acid is an organic compound with the CAS Number: 21101-79-1 . It has a molecular weight of 182.24 and its IUPAC name is 2-(ethylsulfanyl)benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O2S . The average mass is 182.240 Da and the monoisotopic mass is 182.040146 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 310.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 141.4±23.2 °C .Scientific Research Applications
Cloud Point Extraction Methodology
2-(3-Ethylthioureido)benzoic acid, a derivative of 2-(Ethylthio)benzoic acid, has been used in cloud point extraction methodology. This technique is employed for the preconcentration of metal ions like Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺ in various samples including water, biological, and food samples. The method involves using Triton X-114 as an extractant and optimizing various parameters like pH, ligand and triton concentrations, and extraction temperature for effective isolation of these metal ions (Mortada et al., 2017).
Role in Hypoglycemic Activity
[(Acylamino)ethyl]benzoic acids, related to this compound, have been studied for their binding at insulin-releasing receptor sites of pancreatic beta cells. These compounds, including specific derivatives like p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, have shown significant hypoglycemic activity, potentially contributing to the development of new treatments for diabetes (Brown & Foubister, 1984).
Fungicidal Activity
Organotin derivatives with pyridylmethylthiobenzoic acid, which can be derived from this compound, have shown promising results in preliminary tests for fungicidal activity. These compounds, which include triphenyltin carboxylates and diorganotin dicarboxylates, have displayed good activity against Physolospora piricola at low concentrations (Zhang et al., 2007).
Antimicrobial Activity
New thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid, related to this compound, have been evaluated for their antimicrobial activity. These compounds have shown specific antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as effective antimicrobial agents (Drăcea et al., 2010).
Chemical Synthesis
4-Amino-2-methoxy-5-ethylthio benzoic acid, a compound related to this compound, has been synthesized for use as an intermediate in the production of amisulpride, an antipsychotic medication. This synthesis involves multiple steps, including methylation, thiocyanation, hydrolysis, and ethylation, demonstrating the chemical versatility of this compound derivatives (Guo-jun, 2010).
Role in Food and Environmental Science
Benzoic acid derivatives, which include this compound, are widely used as preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. They are also naturally present in plant and animal tissues. The review on these compounds discusses their occurrence, uses, human exposure, metabolism, toxicology, analytical detection methods, and legal limits, highlighting their significant role in various industries (del Olmo et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-(Ethylthio)benzoic acid is not well-documented. As a derivative of benzoic acid, it may share some of the same interactions with its targets. The presence of the ethylthio group could alter these interactions and result in different effects .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds . .
Pharmacokinetics
The bioavailability of this compound could be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
The molecular and cellular effects of this compound are not well-documented. As a derivative of benzoic acid, it may share some of the same effects, such as antimicrobial activity. The presence of the ethylthio group could alter these effects .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 2-(Ethylthio)benzoic acid, are typically involved in various biochemical reactions . They are often part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Cellular Effects
A related compound, 2-(Ethylthio)benzohydrazones, has been shown to have antioxidant properties and gastroprotective effects on ethanol-induced acute gastric mucosal lesions in rats .
Metabolic Pathways
This compound, as a derivative of benzoic acid, is likely involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds .
Properties
IUPAC Name |
2-ethylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKZKZNXSHACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330004 | |
Record name | 2-(ethylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-79-1 | |
Record name | 2-(ethylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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